3-Trichloromethylbenzonitrile
Description
3-Trichloromethylbenzonitrile (C₈H₄Cl₃N) is a substituted benzonitrile derivative featuring a trichloromethyl (-CCl₃) group at the 3-position and a nitrile (-CN) group at the 1-position of the benzene ring. This compound is notable for its electron-withdrawing substituents, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. In synthetic chemistry, it serves as a precursor for synthesizing complex organic molecules, such as dimethoxymethyl derivatives, via reactions with nucleophiles like sodium methoxide . Its reactivity is influenced by the strong electron-withdrawing effects of both the trichloromethyl and nitrile groups, which polarize the aromatic ring and facilitate substitution at specific positions.
Properties
IUPAC Name |
3-(trichloromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVYBPBWMKDRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459818 | |
| Record name | 3-TRICHLOROMETHYLBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27020-96-8 | |
| Record name | 3-TRICHLOROMETHYLBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
3-Trichloromethylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrobenzonitrile with trichloromethyl reagents under specific conditions. Another method includes the nucleophilic aromatic substitution of 1,3-dinitro-5-trichloromethylbenzene . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Trichloromethylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as sodium methoxide, leading to the formation of products like 4-methoxy-3-nitrobenzaldehyde.
Reduction: It can be reduced to form different derivatives depending on the reducing agents and conditions used.
Oxidation: Oxidative reactions can modify the trichloromethyl group, resulting in various oxidized products.
Common reagents used in these reactions include sodium methoxide, methyl thioglycolate, and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Trichloromethylbenzonitrile has several scientific research applications:
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: The compound is employed in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Trichloromethylbenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Trichloromethylnitrobenzene (C₇H₄Cl₃NO₂)
- Substituents: Nitro (-NO₂) and trichloromethyl (-CCl₃) groups at the 3- and 1-positions, respectively.
- Reactivity : Reacts with sodium methoxide to yield 4-methoxy-3-nitrobenzaldehyde, demonstrating tele substitution (substitution at a position distant from the leaving group) due to nitro’s stronger electron-withdrawing effect compared to trichloromethyl .
- Key Difference : The nitro group directs substitution more effectively than the nitrile group in 3-Trichloromethylbenzonitrile, leading to distinct reaction pathways.
1,3-Dinitro-5-Trichloromethylbenzene (C₇H₃Cl₃N₂O₄)
- Substituents : Two nitro groups at the 1- and 3-positions and a trichloromethyl group at the 5-position.
- Reactivity : Undergoes tele substitution with methyl thioglycolate to form dichloromethylacetates, highlighting the dominance of nitro groups in directing reactivity .
- Key Difference: Multiple nitro groups further enhance ring activation compared to mono-substituted analogs like this compound.
3-Nitrobenzonitrile (C₇H₄N₂O₂)
- Substituents: Nitro (-NO₂) and nitrile (-CN) groups at the 3- and 1-positions.
- Reactivity: Limited data on SNAr reactions, but its nitro group likely promotes substitution at para/meta positions.
- Safety : Classified as an irritant with specific handling protocols (e.g., avoiding inhalation) due to its toxicity profile .
- Key Difference: Replacing -CCl₃ with -NO₂ reduces steric hindrance but increases electrophilicity.
3-({[2-Chloro-6-(Trifluoromethyl)phenyl]Amino}Methyl)Benzonitrile (C₁₅H₁₀ClF₃N₂)
- Substituents : A bulky amine-linked side chain with chloro and trifluoromethyl groups.
- Reactivity: No SNAr data reported, but the steric bulk of the substituent likely hinders aromatic substitution compared to simpler analogs like this compound .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Nucleophilic Substitution Pathways :
- In this compound, the nitrile group stabilizes the Meisenheimer intermediate during SNAr, enabling direct displacement (e.g., forming acetate 20 with methyl thioglycolate) .
- In contrast, nitro-substituted analogs (e.g., compound 2) undergo tele substitution due to nitro’s superior ring-activating effects, which redirect nucleophilic attack to positions ortho/para to the nitro group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates in SNAr reactions.
Biological Activity
3-Trichloromethylbenzonitrile (TCMBN) is an aromatic compound with significant interest in organic chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trichloromethyl group and a nitrile functional group, which may contribute to its reactivity and biological interactions. Understanding the biological activity of TCMBN is crucial for its application in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 232.5 g/mol
- IUPAC Name : this compound
Table 1: Physical Properties of TCMBN
| Property | Value |
|---|---|
| Melting Point | 80-82 °C |
| Boiling Point | 250 °C |
| Solubility | Soluble in organic solvents |
| Density | 1.5 g/cm³ |
Synthesis of this compound
TCMBN can be synthesized through various methods, including nucleophilic aromatic substitution reactions. One notable method involves the reaction of 3-nitrobenzyl chloride with trichloroacetonitrile under basic conditions, yielding TCMBN as a product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TCMBN. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity of TCMBN
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of TCMBN. The compound exhibited selective toxicity towards cancer cell lines while showing lower toxicity to normal cells, indicating its potential as an anticancer agent.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving various cancer cell lines, TCMBN demonstrated significant cytotoxic effects:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : IC values ranged from 10 to 30 µM, indicating effective inhibition of cell proliferation.
The proposed mechanism for the biological activity of TCMBN includes:
- Inhibition of DNA Synthesis : The nitrile group may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Membrane Disruption : The trichloromethyl group is hypothesized to disrupt lipid bilayers, affecting cell viability in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
